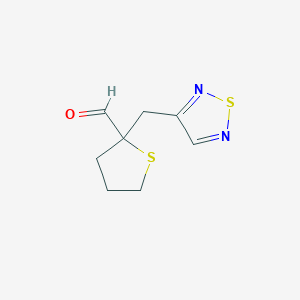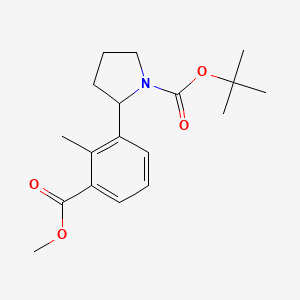![molecular formula C6H12BrN5 B13077666 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromo group and a dimethylaminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the triazole ring with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Triazoles: Products with altered oxidation states of the triazole ring.
Coupled Products: New compounds with different substituents replacing the bromo group.
科学研究应用
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms involving triazole-containing molecules.
Material Science: The compound can be incorporated into polymers and materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
相似化合物的比较
5-Bromo-1-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide: This compound also contains a bromo group and a dimethylaminoethyl side chain but has an acridine moiety instead of a triazole ring.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another bromo-substituted compound with different functional groups and applications.
Uniqueness: 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromo-substituted compounds
属性
分子式 |
C6H12BrN5 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC 名称 |
5-bromo-1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12BrN5/c1-11(2)3-4-12-5(7)9-6(8)10-12/h3-4H2,1-2H3,(H2,8,10) |
InChI 键 |
RAMQWJDZMICTLZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C(=NC(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


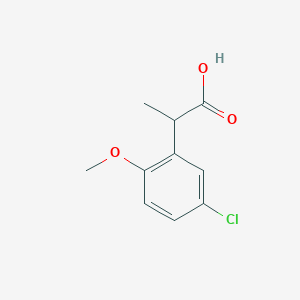
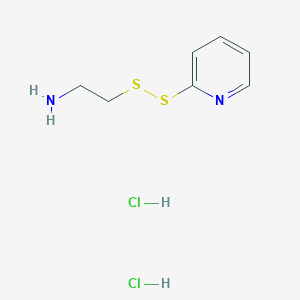

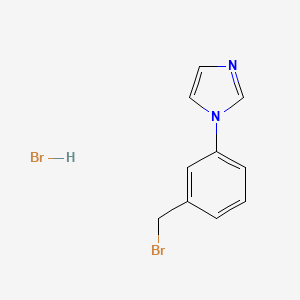
![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)

![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)

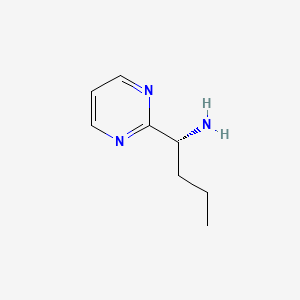
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)
